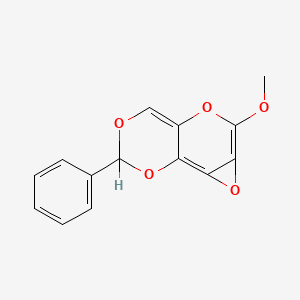
2-Methyl-6-phenyloxireno(4.5)pyrano(3.2-d)-m-dioxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-phenyloxireno(45)pyrano(32-d)-m-dioxin is a complex organic compound with a unique molecular structure It is characterized by the presence of multiple functional groups, including an oxirene ring, a pyrano ring, and a dioxin moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-phenyloxireno(4.5)pyrano(3.2-d)-m-dioxin typically involves multi-step organic reactions. The starting materials are usually simple aromatic compounds, which undergo a series of transformations, including cyclization, oxidation, and substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Industrial production also emphasizes the importance of safety and environmental considerations.
化学反応の分析
Types of Reactions
2-Methyl-6-phenyloxireno(4.5)pyrano(3.2-d)-m-dioxin can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the addition of hydrogen or removal of oxygen.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
2-Methyl-6-phenyloxireno(4.5)pyrano(3.2-d)-m-dioxin has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 2-Methyl-6-phenyloxireno(4.5)pyrano(3.2-d)-m-dioxin involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
2-Methyl-6-phenyloxireno(4.5)pyrano(3.2-d)-m-dioxin can be compared with other similar compounds, such as:
2-Methoxy-6-phenyloxireno(4.5)pyrano(3.2-d)-m-dioxin: This compound has a methoxy group instead of a methyl group, leading to different chemical properties and reactivity.
6-Phenyloxireno(4.5)pyrano(3.2-d)-m-dioxin: Lacks the methyl group, which affects its overall structure and function.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties.
特性
CAS番号 |
73771-51-4 |
|---|---|
分子式 |
C14H10O5 |
分子量 |
258.23 g/mol |
IUPAC名 |
5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undeca-1,4,7-triene |
InChI |
InChI=1S/C14H10O5/c1-15-14-12-11(18-12)10-9(17-14)7-16-13(19-10)8-5-3-2-4-6-8/h2-7,13H,1H3 |
InChIキー |
WNAICBLIPNPBMG-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C3C(=COC(O3)C4=CC=CC=C4)O1)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



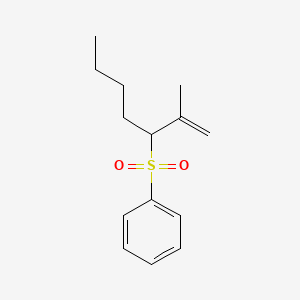
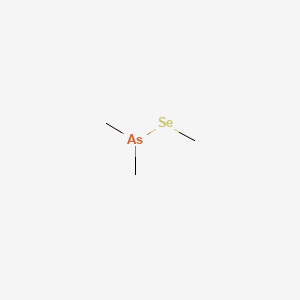


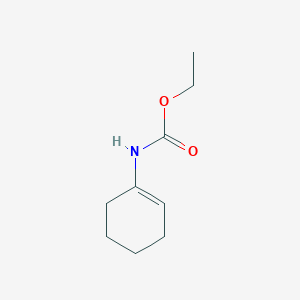
![1,4-Methanopyrazino[1,2-a]pyridazine,octahydro-](/img/structure/B14456835.png)
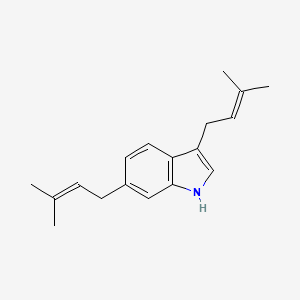

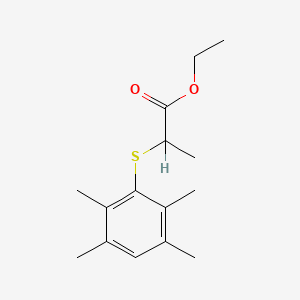
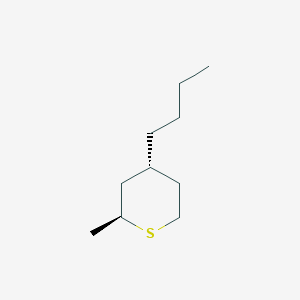


![4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo-](/img/structure/B14456886.png)
